(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

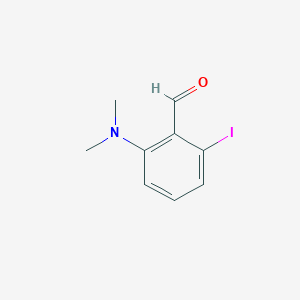

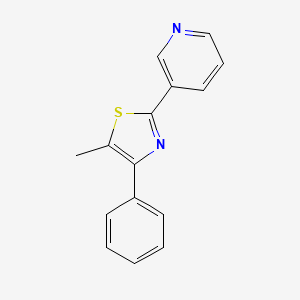

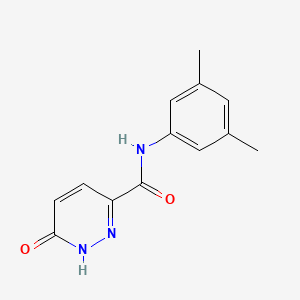

“(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate” is a chemical compound that contains an isoxazole ring and a thiophene ring . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Thiophene is a five-membered ring made up of one sulfur atom .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method .Molecular Structure Analysis

The molecular structure of this compound includes an isoxazole ring attached to a thiophene ring . The empirical formula of the compound is C9H7NO3S .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis

The molecular weight of the compound is 209.22 . More detailed physical and chemical properties are not available in the current literature.科学的研究の応用

Organic Synthesis and Material Science

One area of significant interest is the synthesis and functionalization of isoxazole derivatives, which are crucial for creating complex organic molecules with potential applications in material science and pharmaceuticals. For instance, the study by Balasubramaniam, Mirzaei, and Natale (1990) presents methods for the metalation and electrophilic quenching of isoxazoles, offering a pathway to thioalkyl derivatives, essential for developing new materials and chemical probes Balasubramaniam, T. N., Mirzaei, Y., & Natale, N. R. (1990).

Antimicrobial and Anticancer Properties

Derivatives of thiophene, another structural component of the compound , have been studied for their potential antimicrobial and anticancer properties. For example, Tehranchian et al. (2005) synthesized and evaluated a series of thiophene derivatives for their in vitro antimicrobial activity, demonstrating good activity against various bacterial strains Tehranchian, S., Akbarzadeh, T., Fazeli, M., Jamalifar, H., & Shafiee, A. (2005). Additionally, Gür et al. (2020) explored Schiff bases derived from thiadiazole compounds for their antiproliferative and antimicrobial properties, finding some compounds exhibited high DNA protective ability and antimicrobial activity Gür, M., Yerlikaya, S., Şener, N., Özkınalı, S., Baloğlu, M., Gökce, H., Altunoglu, Y. C., Demir, S., & Şener, İ. (2020).

Photophysical Properties

The investigation of photophysical properties is another fascinating application. Taguchi et al. (2011) synthesized hexatriene-type photochromic compounds with thiophene S,S-dioxide moieties, studying their photochromic and fluorescence properties for potential use in optical switching and storage devices Taguchi, M., Nakagawa, T., Nakashima, T., & Kawai, T. (2011).

将来の方向性

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

特性

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2,4-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5S/c1-20-12-5-6-13(14(9-12)21-2)17(19)22-10-11-8-15(23-18-11)16-4-3-7-24-16/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIGMXUKFLNYMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2722311.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2722312.png)

![8-(Ethylsulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2722314.png)

![N-(2-chloro-4-fluorophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2722316.png)

![4-chloro-N-{2-[(2-hydroxy-1-phenylethyl)amino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2722322.png)

![N-(2-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2722327.png)